molecular formula C11H14O2 B1585323 Propyl phenylacetate CAS No. 4606-15-9

Propyl phenylacetate

Cat. No.: B1585323
CAS No.: 4606-15-9
M. Wt: 178.23 g/mol
InChI Key: GXXFZZLGPFNITM-UHFFFAOYSA-N
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Description

Propyl phenylacetate is an organic compound classified as an ester. It is formed by the esterification of phenylacetic acid and propanol. This compound is known for its pleasant aroma, which makes it a valuable ingredient in the fragrance and flavor industries. Its chemical structure consists of a phenyl group attached to an acetate group, which is further connected to a propyl group.

Mechanism of Action

Target of Action

Propyl phenylacetate, also known as propyl 2-phenylacetate, is a compound that plays a significant role in the bacterial degradation of aromatic components . The primary targets of this compound are the enzymes involved in this degradation process .

Mode of Action

The interaction of this compound with its targets involves a series of biochemical reactions. These reactions lead to changes in the structure and function of the enzymes, facilitating the degradation of aromatic components .

Biochemical Pathways

This compound affects the phenylacetic acid (PAA) catabolic pathway, which is involved in the degradation of aromatic components . This pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity . The downstream effects of this pathway include the breakdown of aromatic compounds, contributing to various metabolic processes within the bacteria .

Pharmacokinetics

It’s known that this compound is synthesized via an esterification reaction in the presence of immobilized candida antarctica lipase-b (cal-b) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of aromatic components. This degradation process contributes to various metabolic activities within the bacteria, including biofilm formation and antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the esterification reaction used to synthesize this compound is performed in a specific medium and under certain temperature conditions . These factors can affect the efficiency of the reaction and the resulting yield of this compound .

Biochemical Analysis

Biochemical Properties

Propyl phenylacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the esterification of this compound. This reaction is essential for the synthesis of this compound in industrial applications . Additionally, this compound can be involved in the catabolic pathways of phenylalanine and phenylacetate, where it is processed by enzymes such as phenylacetate-CoA ligase .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, this compound is involved in the phenylacetate catabolic pathway, which is crucial for the degradation of aromatic compounds . This pathway impacts the cellular metabolism by converting phenylacetate into acetyl-CoA and succinyl-CoA, which are vital intermediates in the citric acid cycle.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. In the phenylacetate catabolic pathway, this compound is first converted to phenylacetyl-CoA by phenylacetate-CoA ligase. This intermediate then undergoes a series of reactions, including epoxidation, isomerization, and hydrolytic ring cleavage, ultimately leading to the formation of acetyl-CoA and succinyl-CoA . These reactions highlight the compound’s role in enzyme activation and substrate transformation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways. At high doses, this compound can have toxic or adverse effects, potentially disrupting cellular functions and causing oxidative stress . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylacetate catabolic pathway. In this pathway, the compound is converted to phenylacetyl-CoA, which undergoes further transformations to produce acetyl-CoA and succinyl-CoA . These intermediates are essential for energy production and biosynthetic processes. The involvement of this compound in these pathways highlights its significance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its effects on cellular functions.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound can impact its activity and function, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl phenylacetate can be synthesized through the esterification reaction between phenylacetic acid and propanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluene sulfonic acid, to proceed efficiently. The reaction is carried out by heating the mixture of phenylacetic acid and propanol in the presence of the acid catalyst, which facilitates the removal of water and drives the reaction towards ester formation.

Another method involves the use of immobilized Candida antarctica lipase-B (CAL-B) as a biocatalyst. This enzymatic process is performed in a heptane medium with a 1:2 molar ratio of phenylacetic acid to propanol. The reaction is carried out at 40°C, achieving a high conversion rate within a short reaction time .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification reaction followed by purification steps such as distillation to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl phenylacetate, like other esters, undergoes several types of chemical reactions:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield phenylacetic acid and propanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or enzymes like lipases are used to facilitate the reaction.

Major Products Formed

    Hydrolysis: Phenylacetic acid and propanol.

    Reduction: Phenylacetic alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Propyl phenylacetate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

    Biology: The compound’s pleasant aroma makes it useful in olfactory studies and as a flavoring agent in food science.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory effects, is ongoing.

    Industry: It is widely used in the fragrance and flavor industries due to its aromatic properties.

Comparison with Similar Compounds

Propyl phenylacetate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and aryl groups, which influence their physical and chemical properties. For example:

    Ethyl acetate: Has a fruity aroma and is commonly used as a solvent.

    Methyl butyrate: Known for its apple-like smell and used in flavorings.

This compound is unique due to its specific combination of a phenyl group and a propyl group, giving it distinct aromatic properties that are highly valued in the fragrance industry.

Properties

IUPAC Name

propyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXFZZLGPFNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063534
Record name Benzeneacetic acid, propyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; honey-like, but fresh and light, fruity apricot-rose type odour
Record name Propyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

240.00 °C. @ 753.00 mm Hg
Record name Propyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040425
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Propyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040425
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-0.995 (15.5°)
Record name Propyl phenylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

4606-15-9
Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Record name Benzeneacetic acid, propyl ester
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Record name Propyl phenylacetate
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Record name PROPYL PHENYLACETATE
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Record name Propyl phenylacetate
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URL http://www.hmdb.ca/metabolites/HMDB0040425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Toluene (1.38 g), n-propanol (60 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 78 mg n-propyl phenylacetate was obtained by column chromatography, in a yield of 88%. 1HNMR (400 MHz, CDCl3) δ 0.88 (t, J=7.6 Hz, 3H), 1.59-1.67 (m, 2H), 3.61 (s, 2H), 4.12 (t, J=6.8 Hz, 2H), 7.23-7.33 (m, 5H); 13CNMR (100 MHz, CDCl3) δ 10.3, 21.9, 41.5, 66.4, 127.0, 129.3, 134.3, 171.7; HRMS (ESI) calcd. for C11H14NaO2 [M+Na]: 201.0886. found: 201.0886. The n-propyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 56 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural insights about S-nitrosothiol esters of propyl phenylacetate derivatives can be obtained from the research?

A1: The research primarily utilizes infrared spectroscopy and density functional theory (DFT) calculations to investigate the conformational preferences of novel S-nitrosothiol esters derived from ibuprofen, naproxen, and substituted propyl phenylacetates []. The study reveals that these compounds predominantly exist in an anticlinal (ac) conformation, stabilized by intramolecular hydrogen bonding. Furthermore, the S-nitrosothiol group exhibits a preference for the trans (anti) conformation. The computational analysis suggests that specific orbital interactions influence the S-N bond length and contribute to the potential nitric oxide (NO) releasing properties of these compounds [].

Q2: Are there any studies on the stability and formulation of these S-nitrosothiol esters?

A2: While the provided research focuses on the synthesis and conformational analysis of these novel S-nitrosothiol esters, it does not delve into their stability or formulation strategies []. Further research is needed to determine their stability under various conditions, appropriate formulation approaches to enhance their solubility and bioavailability, and potential applications as NO-releasing drugs.

Q3: What is known about the reactivity of iso-propyl phenylacetate?

A3: The research indicates that iso-propyl phenylacetate, when treated with tBuP4 as a base, forms a single enolate []. This finding suggests regioselectivity in the deprotonation reaction, which could be further explored for targeted synthesis and potential applications in organic synthesis.

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